

A Comparative Analysis of Metal-Organic Frameworks Derived from 2-Aminoterephthalic Acid

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Compound of Interest

Compound Name: 2-Aminoterephthalic acid

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A comprehensive guide for researchers, scientists, and drug development professionals on the influence of different metal nodes on the properties and performance of Metal-Organic Frameworks (MOFs) synthesized with the versatile organic linker, **2-Aminoterephthalic acid**.

The selection of the metal node is a critical determinant in the rational design and synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing their structural, thermal, porous, and functional properties. This guide provides a comparative overview of MOFs constructed from **2-Aminoterephthalic acid** and a range of divalent and trivalent metal cations, including Magnesium (Mg), Cobalt (Co), Strontium (Sr), Zinc (Zn), Copper (Cu), Nickel (Ni), and Iron (Fe). The following sections present a compilation of experimental data, detailed synthesis and characterization protocols, and visual representations of key processes to aid in the selection and development of MOFs for specific applications.

Comparative Performance Data

The choice of the metal node directly impacts the physicochemical properties of the resulting MOF. The following tables summarize key performance indicators for various metal-**2-Aminoterephthalic acid** MOFs, offering a quantitative basis for comparison.

Thermal Stability

The thermal stability of a MOF is a crucial parameter for its application in various processes, especially those requiring elevated temperatures. The decomposition temperature is a key indicator of the strength of the metal-linker coordination bonds and the overall robustness of the framework.

Metal Node	MOF Designation	Decomposition Temperature (°C)	Atmosphere
Mg	Mg-ABDC	575	N/A
Co	Co-ABDC	370	N/A
Sr	Sr-ABDC	500	N/A
Zn	IRMOF-3	> 250	Air
Fe	Fe-MIL-88B-NH ₂	250	N/A
Ti	NH ₂ -MIL-101(Ti)	200	N/A

Porosity and Surface Area

The porosity and specific surface area of MOFs are defining features that underpin their utility in gas storage, separation, and catalysis. These properties are highly dependent on the coordination geometry of the metal node and the resulting framework topology.

Metal Node	MOF Designation	BET Surface Area (m ² /g)	Pore Volume (cm ³ /g)
Mg	Mg-ABDC	26.5	0.03
Co	Co-ABDC	21.6	0.02
Sr	Sr-ABDC	3.8	0.004
Zn	IRMOF-3	718.11	N/A
Fe	Fe-based MOF	157	N/A
Ti	NH ₂ -MIL-101(Ti)	2146	N/A

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed experimental protocols for the synthesis and characterization of representative MOFs discussed in this guide.

General Synthesis of Metal-2-Aminoterephthalic Acid MOFs (Solvothermal Method)

This protocol outlines a general procedure for the synthesis of MOFs using **2-Aminoterephthalic acid** and various metal salts via the solvothermal method. Specific modifications for each metal node are noted.

Materials:

- **2-Aminoterephthalic acid** ($\text{H}_2\text{N-BDC}$)
- Metal Salt (e.g., Magnesium nitrate hexahydrate, Cobalt nitrate hexahydrate, Strontium nitrate, Zinc nitrate hexahydrate, Copper nitrate trihydrate, Nickel nitrate hexahydrate, Iron(III) chloride)
- N,N-Dimethylformamide (DMF)
- Ethanol
- Methanol
- Chloroform (for IRMOF-3 activation)

Procedure:

- Dissolve the appropriate metal salt and **2-Aminoterephthalic acid** in DMF in a Teflon-lined autoclave. The molar ratios of metal salt to linker may vary depending on the target MOF.[\[1\]](#)
- Stir the mixture at room temperature for a designated period (e.g., 10-20 minutes) to ensure homogeneity.

- Seal the autoclave and heat it in an oven at a specific temperature for a defined duration (e.g., 90-125°C for 48 hours). The reaction temperature and time are critical parameters that influence crystal growth and phase purity.[1]
- After the reaction, allow the autoclave to cool down to room temperature slowly.
- Collect the crystalline product by filtration or centrifugation.
- Wash the product sequentially with fresh DMF and then with a more volatile solvent like ethanol or methanol to remove unreacted starting materials and residual DMF from the pores.
- Activate the MOF by heating under vacuum to remove the solvent molecules coordinated to the metal sites and occluded within the pores. For some MOFs like IRMOF-3, a solvent exchange with chloroform followed by heating is employed for activation.

Characterization Methods

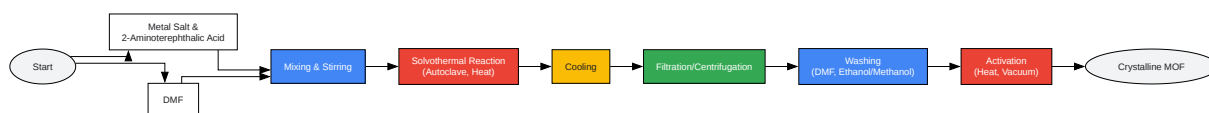
Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and purity of the synthesized MOFs, PXRD patterns are recorded and compared with simulated patterns from single-crystal X-ray diffraction data or literature reports.

Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the MOFs. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is monitored as a function of temperature. The decomposition temperature is determined from the TGA curve.

Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K to determine the specific surface area, pore volume, and pore size distribution of the activated MOFs.

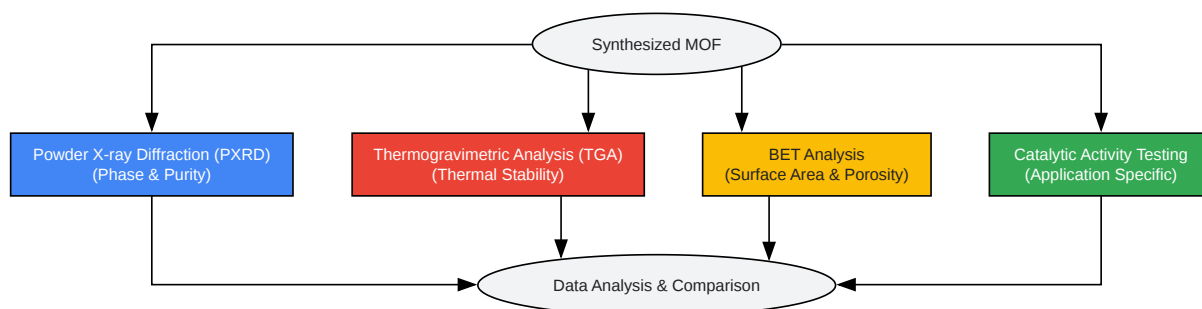
Visualizing the Workflow

Diagrams generated using Graphviz provide a clear visual representation of the synthesis and characterization workflow for these materials.



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Caption: General solvothermal synthesis workflow for metal-**2-aminoterephthalic acid** MOFs.



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Caption: Standard characterization workflow for synthesized MOFs.

Catalytic Applications

The catalytic performance of MOFs derived from **2-Aminoterephthalic acid** is highly dependent on the nature of the metal node, which can act as a Lewis acid site or a redox-active center.

- **Fe/Co-MOFs:** Bimetallic Fe/Co-MOFs have demonstrated significant catalytic activity in the reduction of nitroarenes and as electrocatalysts for the oxygen evolution reaction (OER). The synergistic effect between the two metals can enhance the catalytic performance compared to their monometallic counterparts.

- Cu-MOFs: Copper-based MOFs have shown peroxidase-like activity, enabling their use in colorimetric detection assays. They have also been investigated as catalysts for the aerobic oxidation of olefins.[2]
- Ni-MOFs: Nickel-containing MOFs have been explored as electrocatalysts for the methanol oxidation reaction, a key process in direct methanol fuel cells.[3]
- Zn-MOFs: While often considered catalytically less active than open-shell transition metal-based MOFs, the Lewis acidic Zn(II) centers in frameworks like IRMOF-3 can catalyze certain organic reactions.

This comparative guide serves as a foundational resource for the selection and design of **2-Aminoterephthalic acid**-based MOFs. The presented data and protocols highlight the significant influence of the metal node on the final properties of the material, providing a rational basis for tailoring MOFs for specific applications in catalysis, gas separation, and drug delivery. Further research into bimetallic and mixed-metal systems holds the promise of unlocking synergistic effects and even greater functional diversity.

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